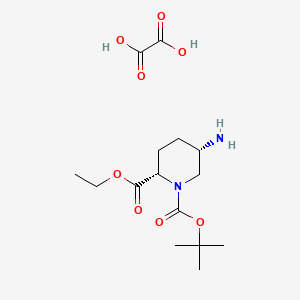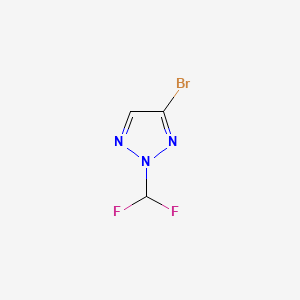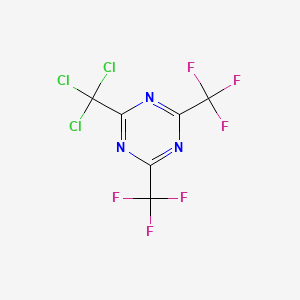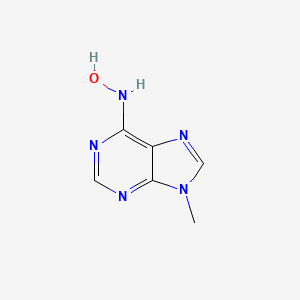
N-Hydroxy-9-methyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-9-methyladenine is a derivative of adenine, a fundamental component of nucleic acids. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom at the sixth position of the adenine ring, and a methyl group at the ninth position. It is a significant molecule in the study of DNA and RNA modifications, particularly in the context of epigenetic regulation and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-9-methyladenine can be synthesized through the hydroxylation of 9-methyladenine. This process typically involves the use of Fe²⁺ and 2-oxoglutarate-dependent dioxygenase enzymes, which facilitate the hydroxylation reaction under mild conditions . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective hydroxylation of the methyladenine substrate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale enzymatic hydroxylation processes. These processes are optimized for high yield and purity, utilizing bioreactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-9-methyladenine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various derivatives.
Reduction: The compound can be reduced back to 9-methyladenine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Scientific Research Applications
N-Hydroxy-9-methyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid modifications and their effects on molecular interactions and stability.
Biology: The compound is significant in the study of epigenetic regulation, particularly in understanding how hydroxylation affects gene expression and cellular processes.
Medicine: Research into this compound contributes to the development of novel therapeutic agents targeting epigenetic modifications in diseases such as cancer.
Industry: The compound is used in the development of biochemical assays and diagnostic tools for detecting and quantifying nucleic acid modifications.
Mechanism of Action
N-Hydroxy-9-methyladenine exerts its effects primarily through its role in epigenetic regulation. The hydroxylation of 9-methyladenine alters the chemical properties of the nucleic acid, affecting its interaction with proteins and other molecules involved in gene expression. This modification can influence the stability and function of DNA and RNA, thereby regulating various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
9-Methyladenine: The parent compound, which lacks the hydroxyl group.
N6-Methyladenine: Another methylated derivative of adenine, which is involved in different epigenetic processes.
N6-Hydroxymethyladenine: A similar hydroxylated derivative, but with the hydroxyl group at the sixth position.
Uniqueness
N-Hydroxy-9-methyladenine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in studying the effects of nucleic acid modifications on gene regulation and cellular function .
Properties
CAS No. |
7269-60-5 |
|---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(9-methylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11-3-9-4-5(10-12)7-2-8-6(4)11/h2-3,12H,1H3,(H,7,8,10) |
InChI Key |
ODJDQMHTJOZHFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


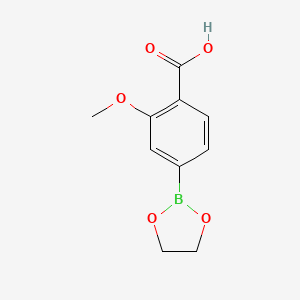
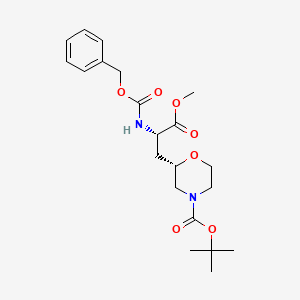
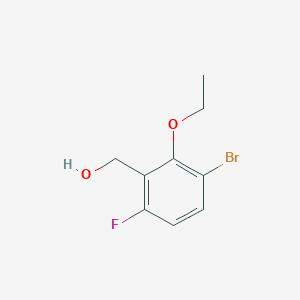

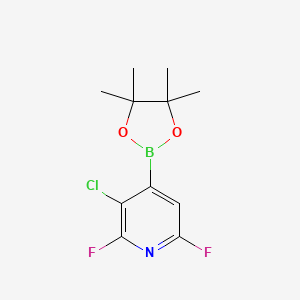

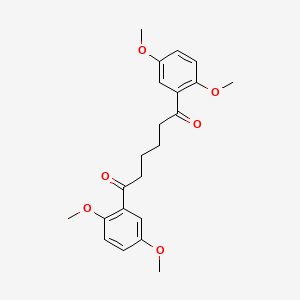
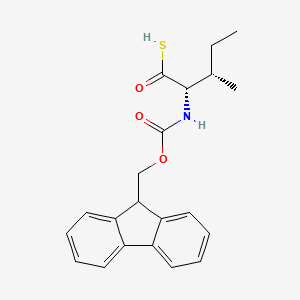
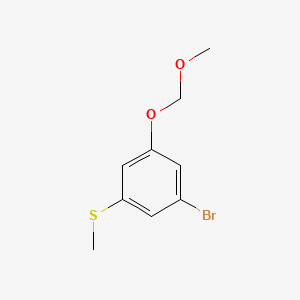
![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)

